1-(2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

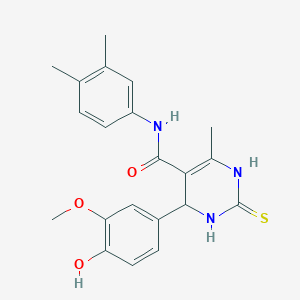

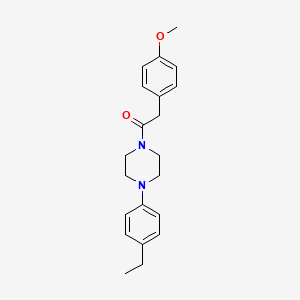

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom, and chromen, a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . It also contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy (-OCH3) substituents, and a carboxamide group (-CONH2), which is a common functional group in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen and piperidine rings, the dimethoxyphenyl group, and the carboxamide group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxamide group could form hydrogen bonds, potentially increasing its solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study focused on the synthesis of a series of coumarin derivatives containing the thiazolidin-4-one ring, exploring their biological properties. The research outlines the synthesis process, starting from key intermediates and leading to the formation of compounds with potential antibacterial activity (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Antitumor and Antioxidant Activities

- Another investigation involves the synthesis of benzothiophenes, exploring their antitumor and antioxidant activities. This research demonstrates the utility of cyanoacetamide in heterocyclic chemistry and its role in developing compounds with promising antioxidant properties (S. A. Bialy, M. Gouda, 2011).

Antibacterial Evaluation

- Research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives highlights a one-pot, three-component synthesis approach. This study assesses the antibacterial activities of these compounds, revealing significant effects against Gram-negative and Gram-positive bacteria (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).

Photoluminescence Properties

- The synthesis of 2D coordination polymer compounds with the drug ligand Enoxacin, exploring their crystal structures and photoluminescence properties, is documented. This work sheds light on the potential use of these compounds in developing materials with unique optical properties (Liang-cai Yu et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-30-21-6-4-17(14-23(21)31-2)20-13-18-3-5-19(15-22(18)33-25(20)29)32-12-11-27-9-7-16(8-10-27)24(26)28/h3-6,13-16H,7-12H2,1-2H3,(H2,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYSGFNJNVSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2724859.png)

![4-(diethylsulfamoyl)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2724862.png)

![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)

![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B2724872.png)

![(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2724874.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)